

# "physicochemical properties of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                 |
|----------------|-------------------------------------------------|
| Compound Name: | 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
| Cat. No.:      | B1268453                                        |

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methyl-[[1](#)][[2](#)][[3](#)]triazolo[1,5-a]pyridine

## Introduction: The Strategic Value of a Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the[[1](#)][[2](#)][[3](#)]triazolo[1,5-a]pyridine scaffold is a privileged structure, recognized for its synthetic versatility and presence in a range of biologically active molecules.[\[4\]](#) This guide focuses on a specific derivative, 6-Bromo-2-methyl-[[1](#)][[2](#)][[3](#)]triazolo[1,5-a]pyridine, a compound poised for exploration as a key building block or fragment in drug development programs.

The strategic placement of a bromine atom at the 6-position offers a handle for further synthetic elaboration via cross-coupling reactions, while the 2-methyl group subtly modulates the electronic and steric profile of the molecule. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its rational application in drug discovery.[\[5\]](#)[\[6\]](#) These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential for oral bioavailability and in vivo efficacy.[\[7\]](#)

This document serves as a technical resource for researchers, providing a comprehensive analysis of the key physicochemical attributes of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, detailed experimental protocols for their determination, and expert insights into how these properties influence drug design strategies.

Caption: Chemical structure of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

## Section 1: Core Molecular Profile and "Drug-Likeness" Assessment

A preliminary evaluation of a compound's potential as an orally bioavailable drug often begins with assessing its compliance with established guidelines, such as Lipinski's Rule of Five.[1][2][3] These rules are derived from the observation that most successful oral drugs fall within a specific range of physicochemical parameters.[2] While not a rigid law, this framework provides a valuable first pass filter to identify potential liabilities.

| Property                  | Value                                          | Source | Lipinski's Rule (Violation if)               |
|---------------------------|------------------------------------------------|--------|----------------------------------------------|
| Molecular Formula         | C <sub>7</sub> H <sub>6</sub> BrN <sub>3</sub> | [8]    | N/A                                          |
| Molecular Weight          | 211.05 g/mol                                   | [8]    | > 500 Da                                     |
| XlogP (Predicted)         | 1.8                                            | [8]    | > 5                                          |
| Hydrogen Bond Donors      | 0                                              | [9]    | > 5                                          |
| Hydrogen Bond Acceptors   | 3                                              | [9]    | > 10                                         |
| Polar Surface Area (TPSA) | 40.8 Å <sup>2</sup>                            | [9]    | N/A (Generally < 140 Å <sup>2</sup> for CNS) |

Analysis: 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine comfortably adheres to all criteria of Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity place it in a favorable chemical space for good absorption and permeation. The absence of hydrogen bond donors

and a modest number of acceptors suggest it is unlikely to suffer from poor membrane permeability due to excessive hydrogen bonding with the aqueous environment.

## Section 2: Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug discovery.[\[10\]](#) It is a primary determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for metabolic clearance.[\[5\]\[10\]](#) The octanol-water partition coefficient (logP) is the standard measure of this property.

For 6-Bromo-2-methyl-[[1](#)][[2](#)][[3](#)]triazolo[1,5-a]pyridine, the predicted logP is 1.8, indicating a balanced character.[\[8\]](#) This value is well within the optimal range for oral drug candidates, suggesting it can efficiently partition into lipid bilayers to cross the gut wall without being so lipophilic that it suffers from poor aqueous solubility or rapid metabolic breakdown.

## Experimental Protocol: Determination of logP via Shake-Flask Method

This protocol describes the gold-standard Shake-Flask method for determining the octanol-water partition coefficient, a process grounded in measuring the equilibrium distribution of the compound between two immiscible phases.

**Causality Behind the Method:** The core principle is that a compound will distribute itself between n-octanol (simulating a lipid membrane) and water (simulating an aqueous biological fluid) according to its intrinsic lipophilicity. Measuring its concentration in each phase at equilibrium allows for the direct calculation of this preference.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental logP determination using the Shake-Flask method.

### Step-by-Step Methodology:

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours at a constant temperature. This step is critical to prevent volume changes during the experiment.
- Stock Solution: Prepare a stock solution of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine in the pre-saturated n-octanol. The concentration should be chosen to be well within the linear range of the analytical method.
- Partitioning: In a screw-cap vial, combine a known volume of the octanol stock solution with a known volume of pre-saturated water (e.g., a 1:1 ratio).
- Equilibration: Agitate the vial at a constant temperature (typically 25°C) for a sufficient period to ensure equilibrium is reached. The time required should be determined empirically (e.g., by sampling at different time points until the ratio is constant).
- Phase Separation: Centrifuge the vial at a low speed to ensure a clean and complete separation of the two phases.
- Sampling & Analysis: Carefully withdraw an aliquot from each phase, avoiding contamination of the interface. Quantify the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

## Section 3: Ionization State (pKa): The Influence of pH

The pKa, or acid dissociation constant, defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms. This is a pivotal parameter as the ionization state dramatically affects solubility, permeability, and receptor binding. The[1][2][3]triazolo[1,5-a]pyridine core contains basic nitrogen atoms, meaning the compound will become protonated and positively charged under acidic conditions. The most

basic nitrogen is likely one of the pyridine ring nitrogens, and its pKa will be a key determinant of the compound's behavior in the physiological pH range of the stomach (pH 1-3) and intestines (pH 6-7.5). While specific experimental data for this compound is not readily available, related pyridine structures typically have a pKa in the range of 3-5.[11]



[Click to download full resolution via product page](#)

Caption: Ionization equilibrium of a basic compound like the triazolopyridine.

## Experimental Protocol: pKa Determination by Potentiometric Titration

**Causality Behind the Method:** This technique relies on monitoring the change in pH of a solution of the compound as a known concentration of a strong acid or base (the titrant) is added. The pKa corresponds to the midpoint of the resulting titration curve, where the compound is half-neutralized. It is a direct and highly accurate method for determining ionization constants.

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- **Titration Setup:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette for titrant delivery.
- **Initial Titration:** Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the compound.
- **Data Collection Titration:** Titrate the now-acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which can be found accurately by analyzing the first or second derivative of the titration data.

## Section 4: Solid-State Properties and Synthesis

The solid-state characteristics of a compound, such as its melting point and crystal form, are vital for purity assessment, stability studies, and formulation development.

**Melting Point:** While a specific experimental melting point for 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is not documented in the searched literature, the closely related parent compound, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, has a reported melting point of 106-112 °C. The addition of a methyl group may slightly alter this value, but it provides a reasonable estimate. A sharp melting point range is a good indicator of high purity.

**Synthesis:** This class of compounds is accessible through established synthetic routes. A common method involves the cyclization of N-(pyridin-2-yl) amidine derivatives.[12] For instance, 2-amino-5-bromopyridine can be reacted with an appropriate reagent to form an intermediate that undergoes an oxidative N-N bond formation to yield the fused triazole ring system.[12] The availability of these starting materials makes 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine and its analogs readily synthesizable for research purposes.

## Conclusion: A Profile of a Promising Building Block

This technical guide has detailed the key physicochemical properties of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. The analysis reveals a compound with a highly favorable "drug-like" profile.

- **Excellent Lipinski Profile:** Its low molecular weight, balanced lipophilicity (predicted XlogP ~1.8), and appropriate hydrogen bonding capacity make it an attractive starting point for fragment-based or lead optimization campaigns.
- **Balanced Properties:** The molecule strikes a good balance between lipophilicity required for membrane permeation and the polarity needed for aqueous solubility, a crucial attribute for achieving oral bioavailability.

- Synthetic Tractability: The presence of the bromo-substituent provides a versatile anchor for synthetic diversification, allowing chemists to readily explore the structure-activity relationship (SAR) around this scaffold.

In conclusion, 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine represents a high-potential building block for drug discovery. Its well-defined and favorable physicochemical properties provide a solid foundation for the design of novel therapeutic agents with optimized ADME characteristics. The experimental protocols detailed herein offer a robust framework for the empirical validation and characterization of this and related compounds, empowering researchers to make data-driven decisions in their quest for new medicines.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nbinfo.com [nbinfo.com]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. books.rsc.org [books.rsc.org]
- 8. PubChemLite - 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 9. Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | C8H6BrN3O2 | CID 116989928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- To cite this document: BenchChem. ["physicochemical properties of 6-Bromo-2-methyl-triazolo[1,5-a]pyridine"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268453#physicochemical-properties-of-6-bromo-2-methyl-triazolo-1-5-a-pyridine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)